

bimiralisib pan-class I PI3K inhibitor isoform selectivity

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Compound Focus: Bimiralisib

CAS No.: 1225037-39-7

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Molecular & Pharmacological Profile

Attribute	Description
Primary Mechanism	Dual pan-class I PI3K and mTOR kinase inhibitor [1] [2]
PI3K Isoform Selectivity	Pan-inhibitor of class I isoforms (α , β , γ , δ) [3] [1] [2]
mTOR Inhibition	Direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes [1] [2]
Key Distinguishing Feature	Designed to penetrate the blood-brain barrier , offering potential for CNS malignancies [1]
Chemical Class	4,6-dimorpholino-1,3,5-triazine [1]

Clinical Dosing, Efficacy & Safety

The clinical development of **bimiralisib** has involved optimizing its dosing schedule to balance efficacy with manageable toxicity.

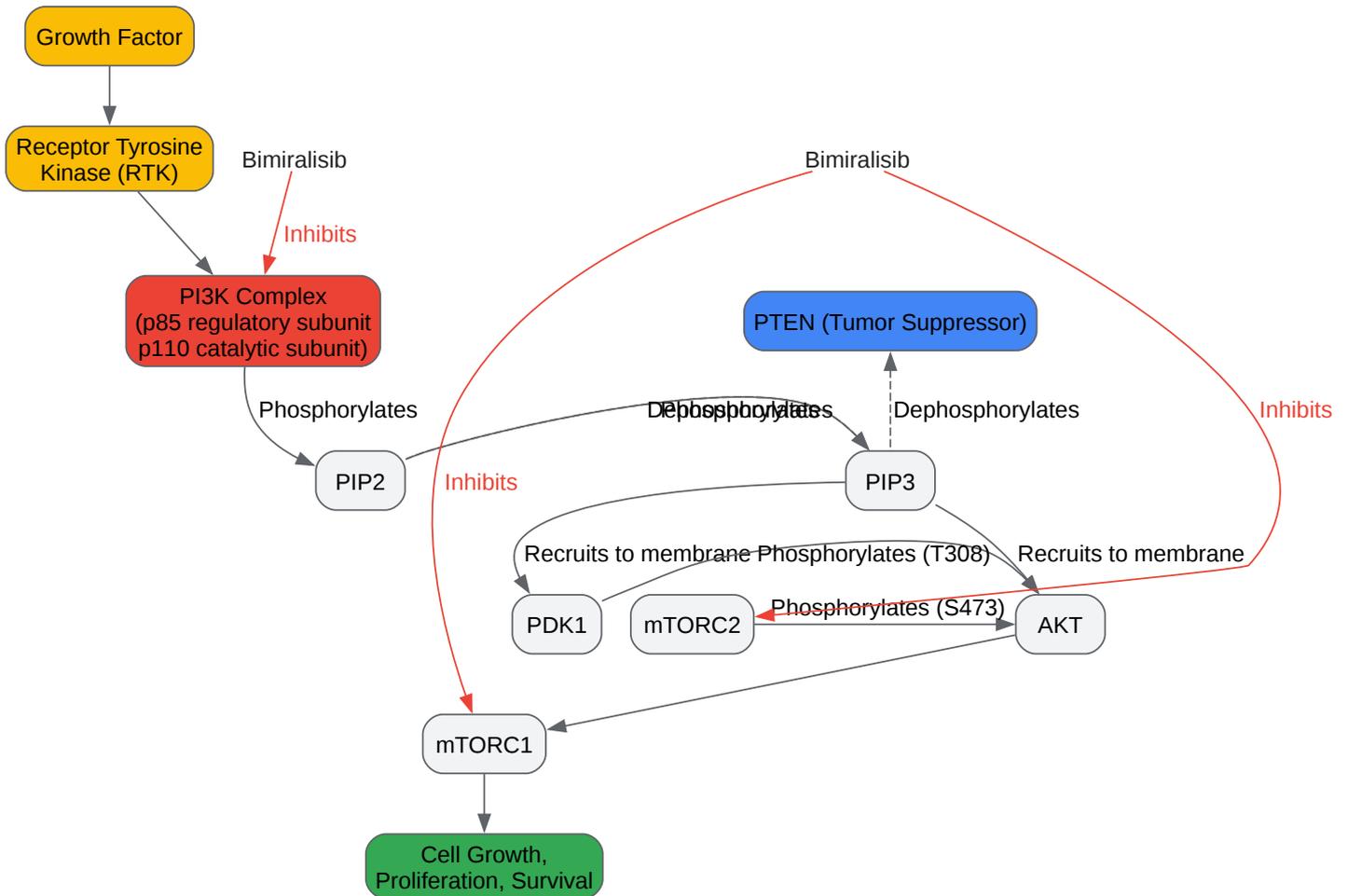
Aspect	Findings from Clinical Trials
Recommended Phase 2 Dose (Oral)	140 mg on two consecutive days per week (Intermittent Schedule A) [3] [1]
Maximum Tolerated Dose (Continuous)	80 mg once daily; limited by grade 3 fatigue [3]
Notable Efficacy Signal	A partial response in a patient with head and neck squamous cancer harboring a NOTCH1^{T1997M} mutation [3]
Most Frequent Adverse Events	Hyperglycemia , nausea, fatigue, neutropenia, thrombocytopenia, diarrhea [3] [2]
Safety Profile	Intermittent schedules show fewer high-grade adverse events while maintaining biological activity [3] [1]
Topical Formulation	A 2% gel has shown high efficacy (up to 92% clearance) and tolerability in treating actinic keratosis [4] [5]

Scientific Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one of the most frequently dysregulated pathways in human cancer. [6] The rationale for developing a dual PI3K/mTOR inhibitor like **bimiralisib** stems from the limitations of agents that target only single components of the pathway:

- **Preventing Feedback Loops:** Selective inhibition of mTORC1 (e.g., by rapalogs) relieves a negative feedback loop on PI3K, leading to paradoxical **reactivation of AKT** via mTORC2 and other pathways. This can promote cell survival and compromise treatment efficacy. [1]
- **Comprehensive Pathway Blockade:** By simultaneously inhibiting the upstream kinase (PI3K) and the key downstream effector (mTOR), **bimiralisib** aims to achieve a more potent and sustained suppression of the entire signaling cascade, potentially overcoming intrinsic and acquired resistance. [1] [2]

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points targeted by **bimiralisib**.



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> **Bimiralisib** simultaneously inhibits PI3K (preventing PIP3 production) and both mTOR complexes, providing a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. [3] [1]

Future Clinical Direction

The development strategy for **bimiralisib** has evolved based on clinical findings:

- **Intermittent Dosing:** The adoption of intermittent schedules (e.g., two consecutive days per week) is a key strategy to mitigate on-target toxicities like hyperglycemia, thereby improving the therapeutic index for future studies. [3] [1]
- **Precision Medicine Approach:** The observation of a response in a patient with a NOTCH1 mutation underscores the future potential of **bimiralisib** in **biomarker-selected patient populations**. [3] [1] [5]
- **Topical Application:** The promising efficacy and safety of the topical 2% gel formulation in actinic keratosis represents a parallel development path in onc dermatology, with minimal systemic exposure. [4]

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